N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a dimethylaminoethyl group and an ethanediamide moiety linked to a methoxyethyl chain.
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-22(2)17(13-21-19(25)18(24)20-9-11-26-4)15-7-8-16-14(12-15)6-5-10-23(16)3/h7-8,12,17H,5-6,9-11,13H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBLVPRBVGUMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Tetrahydroquinoline-Based Acetamides ()
Compounds 24–27 from share the tetrahydroquinoline backbone but differ in substituents:
- Compound 26: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Substituents: Thiophene-2-carboximidamide group. Synthesis: 56% yield via reaction with methylthio thiocarbamate hydroiodide. Key difference: The absence of a methoxyethyl ethanediamide group reduces polarity compared to the target compound.
- Compound 27: N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Substituents: Diethylaminoethyl group instead of dimethylaminoethyl. Synthesis: 43.7% yield, lower than compound 26, likely due to steric hindrance from diethyl groups. Relevance: Highlights the impact of alkyl chain length on synthetic efficiency and possibly pharmacokinetics .
Comparison Table :
| Feature | Target Compound | Compound 26 | Compound 27 |
|---|---|---|---|
| Amine Substituent | Dimethylaminoethyl | Dimethylaminoethyl | Diethylaminoethyl |
| Amide Group | Methoxyethyl ethanediamide | Thiophene-2-carboximidamide | Thiophene-2-carboximidamide |
| Synthetic Yield | Not reported | 56% | 43.7% |
Tetrahydroisoquinoline Derivatives ()
Compounds 30–34 in are N-benzyl-2-(substituted)-acetamides with tetrahydroisoquinoline cores. For example:
- Compound 30: Features a diethylamino group and methoxyphenyl substitution. Synthesis: 76% yield using 1-iodoethane. Biological relevance: Targets orexin-1 receptors, suggesting CNS activity.
- Compound 33: Includes a benzylamino group, synthesized with 82% yield. Structural contrast: The benzyl group enhances lipophilicity compared to the target compound’s methoxyethyl chain .
Acetamide Pesticides ()
lists chloroacetamides like pretilachlor and alachlor, which share the acetamide backbone but lack the tetrahydroquinoline core.
- Alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Use: Herbicide. Comparison: The chloro and methoxymethyl groups contrast with the target’s dimethylamino and methoxyethyl substituents, indicating divergent applications (pharmaceutical vs. agricultural) .
Ethanediamide Catalysts ()
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate is a sulfonated ethanediamide used as a catalyst.
- Contrast: The sulfonic acid groups in this compound enhance acidity and water solubility, whereas the target’s methoxyethyl group provides moderate polarity without ionic character .
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